Product packaging for 2,2-Difluorooxirane(Cat. No.:CAS No. 126716-68-5)

2,2-Difluorooxirane

Cat. No.: B12103324
CAS No.: 126716-68-5
M. Wt: 80.03 g/mol
InChI Key: ISBGUXAPKYJNKB-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Epoxide Chemistry

Fluorinated epoxides are a class of compounds that have garnered considerable attention due to the unique properties conferred by fluorine atoms, such as increased metabolic stability and altered lipophilicity, which are highly desirable in medicinal and agrochemical compounds. beilstein-journals.orgnih.gov The introduction of fluorine can profoundly influence the reactivity of the epoxide ring. In the case of 2,2-difluorooxirane, the two fluorine atoms act as strong electron-withdrawing groups. This electronic pull is expected to polarize the C-C and C-O bonds of the oxirane ring differently than in non-fluorinated or monofluorinated epoxides. This polarization enhances the electrophilicity of the carbon atoms, particularly the non-fluorinated carbon, making the epoxide ring highly susceptible to nucleophilic attack. researchgate.net

The chemistry of related fluorinated epoxides, such as those with perfluoroalkyl substituents, has been explored, revealing that nucleophilic ring-opening reactions are a primary mode of reactivity. researchgate.net These reactions often proceed with high regioselectivity, a feature that would be anticipated for this compound as well. The stability of fluorinated epoxides can vary significantly, and the gem-difluoro substitution pattern in this compound suggests it may be a transient species, readily undergoing further reactions.

Significance in Advanced Organic Synthesis Research

The difluoromethylene (CF2) group is a valuable structural motif in modern organic synthesis, particularly in the design of pharmaceuticals and agrochemicals. beilstein-journals.orgnih.gov It can serve as a bioisostere for a carbonyl group or a gem-dimethyl group, influencing the conformational preferences and electronic environment of a molecule. Therefore, compounds that can efficiently deliver a CF2 unit are of high interest.

This compound is a potential precursor for the synthesis of a variety of difluorinated organic molecules. Its reactions could provide access to 2,2-difluoro-substituted alcohols, ethers, and other functionalized compounds through ring-opening pathways. The development of methods to generate and utilize such a reactive intermediate would represent a significant advancement in the toolbox of synthetic fluorine chemistry. The ability to introduce a difluorinated, oxygenated three-carbon unit in a single step would be a powerful transformation for building complex molecular architectures.

Overview of Current Research Trajectories and Methodological Approaches

Given the likely high reactivity of this compound, current research trajectories are largely focused on its in situ generation and subsequent trapping with various reagents. A plausible synthetic approach involves the epoxidation of 1,1-difluoroethene. Another potential route could be through the cyclization of a suitable 2,2-difluorohalohydrin.

Methodological approaches to understanding and utilizing this compound would likely involve a combination of experimental and theoretical studies. Computational chemistry could provide insights into its geometry, stability, and reaction pathways. Experimentally, research would focus on developing mild conditions for its formation and immediate reaction with nucleophiles or its participation in cycloaddition reactions. libretexts.orglibretexts.org For instance, its reaction with various nucleophiles would be expected to proceed via an SN2 mechanism, leading to stereospecific outcomes. researchgate.net

Interactive Data Tables

Table 1: Predicted Regioselectivity in Nucleophilic Ring-Opening of this compound

The table below outlines the predicted major products from the reaction of this compound with various nucleophiles, based on the established principles of epoxide ring-opening reactions, where the nucleophile is expected to attack the less sterically hindered and electronically activated carbon atom.

Nucleophile (Nu⁻)Reagent ExamplePredicted Major ProductReaction Type
HydroxideNaOH2,2-difluoroethane-1,2-diolRing-Opening
AlkoxideNaOCH₃1-methoxy-2,2-difluoroethan-2-olRing-Opening
Azide (B81097)NaN₃1-azido-2,2-difluoroethan-2-olRing-Opening
ThiolateNaSPh2,2-difluoro-1-(phenylthio)ethan-2-olRing-Opening
CyanideNaCN3,3-difluoro-2-hydroxypropanenitrileRing-Opening

Table 2: Comparison of Related Fluorinated Building Blocks in Synthesis

This table provides a comparative overview of different fluorinated synthons used to introduce fluorine-containing motifs into organic molecules.

CompoundStructural FormulaKey Synthetic Applications
This compound (Predicted) C₂H₂F₂OPrecursor to 2,2-difluoroethanols and derivatives.
Sodium ChlorodifluoroacetateClCF₂CO₂NaSource of difluorocarbene (:CF₂) for cyclopropanations. researchgate.net
2,2-Difluoro-1,3-diketonesR-CO-CF₂-CO-R'Building blocks for heterocyclic synthesis. beilstein-journals.orgnih.gov
(Trifluoromethyl)trimethylsilaneTMSCF₃Nucleophilic trifluoromethylating agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2F2O B12103324 2,2-Difluorooxirane CAS No. 126716-68-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126716-68-5

Molecular Formula

C2H2F2O

Molecular Weight

80.03 g/mol

IUPAC Name

2,2-difluorooxirane

InChI

InChI=1S/C2H2F2O/c3-2(4)1-5-2/h1H2

InChI Key

ISBGUXAPKYJNKB-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)(F)F

Origin of Product

United States

Synthetic Methodologies and Strategies for 2,2 Difluorooxirane

Direct Synthesis Approaches

Direct methods for the formation of the 2,2-difluorooxirane ring system primarily involve the oxidation of corresponding fluoroalkenes or the addition of a difluoromethylene group to a carbonyl functionality.

Oxidation Reactions Leading to Fluorinated Oxiranes

The epoxidation of alkenes is a fundamental transformation in organic synthesis. For electron-deficient alkenes, such as those bearing electron-withdrawing fluorine atoms, nucleophilic epoxidation is a common strategy. The synthesis of fluorinated epoxides can be achieved through the oxidation of fluoroolefins. nih.gov For instance, the epoxidation of β-trifluoromethyl-α,β-unsaturated esters has been successfully carried out using a sodium hypochlorite (B82951) (NaClO) aqueous solution. beilstein-journals.org The use of crystalline NaClO·5H₂O can improve yields, as demonstrated in the conversion of various fluorine-containing α,β-unsaturated esters to their corresponding epoxides. beilstein-journals.org

Another powerful method for asymmetric epoxidation involves the use of chiral dioxiranes generated in situ from a ketone catalyst and an oxidant. Fructose-derived ketones have proven to be highly effective catalysts for the asymmetric epoxidation of a variety of trans- and trisubstituted olefins, achieving high enantioselectivity. nih.gov While not specifically documented for 1,1-difluoroethene, these methods represent a viable and direct pathway to chiral and achiral 2,2-difluorooxiranes through the oxidation of the corresponding 1,1-difluoroalkene precursors. The choice of oxidant and catalyst is crucial and depends on the specific substitution pattern of the alkene. nih.gov

Reactions Involving Difluorocarbene Precursors

Difluorocarbene (:CF₂) is a versatile and reactive intermediate for introducing a difluoromethylene (-CF₂-) group into molecules. cas.cn The addition of difluorocarbene to the carbon-oxygen double bond of aldehydes and ketones represents a potential direct route to 2,2-difluorooxiranes. The generation of difluorocarbene can be achieved from a wide array of precursors under various conditions. researchgate.net

Historically, the generation of difluorocarbene often required harsh conditions or the use of toxic, ozone-depleting substances. researchgate.netresearchgate.net Modern methods have focused on developing more user-friendly and environmentally benign precursors. These reagents can be activated under milder conditions, making the difluorocarbene intermediate more accessible for synthetic applications. cas.cn The reaction of difluorocarbene with carbonyl compounds can lead to the formation of an epoxide, although competing reactions like the Wittig-type olefination are also possible. cas.cn The choice of precursor and reaction conditions is critical to favor the desired oxirane formation.

Below is a table summarizing common difluorocarbene precursors and their typical generation methods.

Precursor NameFormulaTypical Generation ConditionsReference
Sodium ChlorodifluoroacetateClCF₂CO₂NaThermal decomposition in a polar aprotic solvent (e.g., DMF, diglyme) cas.cn
(Trifluoromethyl)trimethylsilane(CH₃)₃SiCF₃Nucleophilic activation (e.g., with NaI, KOtBu) cas.cn
Diethyl bromodifluoromethylphosphonateBrCF₂PO(OEt)₂Base-promoted P-C bond cleavage researchgate.net
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetateFSO₂CF₂CO₂Si(CH₃)₃Lewis or Brønsted acid/base catalysis researchgate.net
Chlorodifluoromethyl phenyl sulfonePhSO₂CF₂ClBase-promoted elimination cas.cn

Synthesis of Substituted this compound Derivatives

The synthesis of substituted difluorooxiranes allows for the introduction of additional functional groups and stereocenters, expanding their utility as building blocks.

Preparation of Stereoisomeric Difluorooxiranes

Stereoisomers of 2,2-difluorooxiranes are possible when the third carbon of the oxirane ring is substituted, creating a chiral center. The stereoselective synthesis of these compounds can be achieved through the asymmetric epoxidation of 1,1-difluoro-2-substituted alkenes. Chiral ketone-catalyzed epoxidation provides a powerful tool for controlling the stereochemical outcome. nih.gov The enantioselectivity of these reactions is highly dependent on the steric and electronic properties of both the olefin substituent and the catalyst. nih.gov For example, ketones derived from fructose (B13574) are effective for trans-olefins, proceeding through a spiro transition state that minimizes steric interactions. nih.gov By carefully selecting the appropriate chiral catalyst, it is possible to synthesize specific enantiomers of 3-substituted-2,2-difluorooxiranes.

Introduction of Fluorine via Specific Fluorination Reagents

An alternative strategy to synthesize substituted 2,2-difluorooxiranes involves introducing the gem-difluoro moiety onto a pre-existing heterocyclic precursor using specific fluorinating agents. This can be accomplished by the difluorination of an appropriate ketone. For example, the direct difluorination of 1,3-diketones to yield 2,2-difluoro-1,3-diketones has been demonstrated using various electrophilic fluorinating reagents. beilstein-journals.org

In related studies, the reaction of ketones with a strong base and an N-F electrophilic fluorinating agent gives rise to the corresponding 2,2-difluoroketones. beilstein-journals.org This principle could be applied to a precursor such as a 2-keto-oxirane or a related substrate that can be subsequently cyclized. The rate-determining step in the difluorination of 1,3-dicarbonyl compounds is often the enolization of the intermediate monofluoro-ketone, a process that can be accelerated by the addition of a base or water. beilstein-journals.org

A comparison of common types of fluorinating agents is provided below.

Reagent TypeExample(s)Typical ApplicationReference
Electrophilic (N-F Reagents)Selectfluor, N-Fluorobenzenesulfonimide (NFSI)Fluorination of enolates, enols, and electron-rich arenes beilstein-journals.org
Nucleophilic (Deoxyfluorination)Diethylaminosulfur trifluoride (DAST), Deoxo-FluorConversion of alcohols to alkyl fluorides and carbonyls to gem-difluorides beilstein-journals.org
Elemental FluorineF₂ (diluted)Direct fluorination of various substrates, often with a catalyst or initiator beilstein-journals.org

Green Chemistry and Sustainable Synthesis Considerations

The principles of green chemistry are increasingly influencing the development of synthetic methodologies in organofluorine chemistry. Efforts are focused on creating safer, more efficient, and environmentally benign processes. eurekalert.orgsciencedaily.com This includes the development of synthetic routes that operate under milder conditions, reduce the use of hazardous reagents, and minimize waste generation. eurekalert.org

In the context of this compound synthesis, a key area of improvement is the choice of difluorocarbene precursor. The move away from ozone-depleting halocarbons towards more stable, solid reagents like sodium chlorodifluoroacetate or organosilicon-based precursors represents a significant green advancement. cas.cnresearchgate.net Furthermore, developing catalytic methods for difluorocarbene transfer is a major goal, as it reduces the stoichiometric waste associated with many classical preparations. cas.cn

Recent breakthroughs in synthetic chemistry have led to processes that produce only non-toxic salts, such as NaCl and KCl, as byproducts. eurekalert.orgsciencedaily.com For instance, a recently developed method for synthesizing sulfonyl fluorides uses readily available materials and generates only benign salt byproducts, highlighting a shift towards more sustainable industrial processes. eurekalert.orgsciencedaily.com Applying similar principles, such as using visible-light photoredox catalysis, can also provide greener pathways. Photocatalysis allows many reactions to proceed at room temperature, reducing energy consumption and often enabling novel reaction pathways for constructing C-F bonds or installing fluoroalkoxy groups. nih.gov The adoption of these green principles is crucial for the future of synthesizing fluorinated molecules like this compound.

Mechanistic Investigations and Reaction Pathways of 2,2 Difluorooxirane

Ring-Opening Reactions

The high degree of ring strain and the electronic influence of the gem-difluoro group make the oxirane ring susceptible to cleavage. These reactions are fundamental to the synthetic utility of 2,2-difluorooxirane, allowing for the introduction of difluorinated moieties into larger molecules.

Nucleophilic Attack Mechanisms

The ring-opening of epoxides under neutral or basic conditions typically proceeds via a nucleophilic substitution (SN2) mechanism. beilstein-journals.org For this compound, a nucleophile can theoretically attack either the fluorinated carbon (C2) or the non-fluorinated carbon (C3). However, the strong inductive effect of the two fluorine atoms makes the C2 carbon highly electrophilic.

Computational studies on the analogous but more complex hexafluoropropylene oxide (HFPO) reveal that nucleophilic attack preferentially occurs at the more sterically hindered, perfluoroalkyl-substituted carbon. mdpi.comnih.gov This "abnormal" regioselectivity is attributed to electronic factors outweighing steric hindrance. The substitution of hydrogen with fluorine atoms strengthens the C(α)-O bond (the bond between oxygen and the less substituted carbon) due to negative hyperconjugation between the oxygen lone pair and the C-F antibonding orbitals. mdpi.comnih.gov This makes the C(β)-O bond (the bond to the more substituted carbon) comparatively weaker and more susceptible to cleavage.

Applying this principle to this compound, nucleophilic attack is predicted to occur preferentially at the C2 position. The incoming nucleophile attacks the C2 carbon, leading to the opening of the oxirane ring.

Cleavage of Carbon-Carbon and Carbon-Oxygen Bonds

In the vast majority of epoxide ring-opening reactions, the process involves the cleavage of a carbon-oxygen (C-O) bond, preserving the carbon skeleton. arkat-usa.org For this compound, the nucleophilic attack at C2, as discussed above, results in the breaking of the C2-O bond. The inherent strain of the three-membered ring is thereby relieved.

While C-C bond cleavage is less common for epoxides, it can occur under specific conditions, such as in the presence of certain metal catalysts or via fragmentation reactions. nih.govresearchgate.net For instance, some enzymatic systems and fluorinative C-C bond cleavage reactions driven by fragmentation have been reported for other types of fluorinated compounds. nih.govresearchgate.net However, for typical nucleophilic ring-opening reactions of this compound, C-O bond cleavage is the dominant and expected pathway.

Stereochemical Outcomes of Ring-Opening Processes

Ring-opening reactions of epoxides that proceed via an SN2 mechanism are stereospecific. beilstein-journals.org This means that the stereochemistry of the product is directly determined by the stereochemistry of the starting epoxide. The SN2 mechanism involves a backside attack by the nucleophile relative to the leaving group (in this case, the epoxide oxygen). This leads to an inversion of configuration at the carbon center being attacked. cas.cn

In the case of a chiral, substituted this compound, nucleophilic attack at one of the carbons would result in the formation of a product with a specific, inverted stereochemistry at that center. For example, the reaction of fluorinated 2,3-epoxypropanoates with various nucleophiles like amines and thiols proceeds with high anti-selectivity, consistent with a clean SN2 mechanism. beilstein-journals.org This high degree of stereocontrol is a valuable feature in organic synthesis.

Isomerization and Rearrangement Pathways

Perfluorinated compounds can undergo rearrangement reactions. For instance, hexafluoropropylene oxide (HFPO) can be thermally rearranged to perfluoropropionyl fluoride. researchgate.net This type of rearrangement in fluorinated epoxides can be catalyzed by Lewis acids. For this compound, a similar rearrangement could potentially lead to the formation of difluoroacetyl fluoride, although this specific transformation is less documented.

Furthermore, computational studies have shown that 1,2-fluorine atom migrations in perfluoroalkyl radicals are plausible, with activation barriers that can be overcome at elevated temperatures or with photochemical activation. nih.gov While this applies to radical species, it highlights the potential for fluorine atoms to migrate under certain reaction conditions, which could lead to isomerization products.

Reactions with Electrophilic Reagents and Oxidants

The reaction of epoxides with electrophiles typically begins with the activation of the epoxide oxygen. Protonation or coordination to a Lewis acid makes the ring carbons significantly more electrophilic and susceptible to attack by even weak nucleophiles. arkat-usa.orgresearchgate.net For this compound, the gem-difluoro group is strongly electron-withdrawing, which deactivates the epoxide oxygen, making it less basic and less likely to react with weak electrophiles compared to non-fluorinated epoxides. However, strong electrophilic reagents can still induce ring-opening.

The oxidation of the oxirane ring itself is not a common reaction pathway. More typically, the focus is on the oxidation of substrates using an oxidant to form an epoxide. beilstein-journals.org Reactions involving oxidants with this compound would likely depend on the nature of the oxidant. Strong oxidizing agents might lead to degradation and C-C bond cleavage, a process observed in the oxidation of 1,2-diols by powerful oxidants.

Transition State Characterization in Key Reactions

Understanding the reaction pathways of this compound at a deeper level requires the characterization of the transition states (TS) involved in its reactions. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for this purpose. youtube.comyoutube.comscm.com

For the nucleophilic ring-opening of fluorinated epoxides like HFPO, DFT calculations have been used to determine the Gibbs free energy profiles for different attack pathways. mdpi.com These calculations reveal the energy barriers for nucleophilic attack at each carbon atom.

Table 1: Calculated Gibbs Free Energy Barriers (ΔG‡) for Nucleophilic Ring-Opening of Hexafluoropropylene Oxide (HFPO) with F⁻. mdpi.com
Reaction PathwayTransition StateΔG‡ (kcal/mol)
Attack at β-Carbon (more hindered)TS1β7.6
Attack at α-Carbon (less hindered)TS1α11.5

As shown in Table 1, the activation barrier for the nucleophilic attack at the more substituted β-carbon is significantly lower (by 3.9 kcal/mol) than at the less substituted α-carbon, explaining the observed regioselectivity. mdpi.com This preference is attributed to a lower distortion energy required to reach the transition state for β-attack, which is linked to the relative strengths of the C-O bonds. mdpi.comnih.gov Similar computational analyses for this compound would be crucial to definitively map its reaction coordinates and energy landscapes. The analysis of the transition state geometry reveals the bond-breaking and bond-forming processes, showing, for instance, the trajectory of the incoming nucleophile and the elongation of the C-O bond being cleaved.

Computational and Theoretical Chemistry Studies of 2,2 Difluorooxirane

Quantum Chemical Characterization of Molecular Structure and Energetics

Quantum chemical methods are fundamental in elucidating the geometric and energetic properties of 2,2-difluorooxirane. These computational techniques offer a detailed understanding of how fluorine substitution impacts the oxirane ring.

Ab Initio and Coupled Cluster Theory Applications for Geometry Optimization and Stability

Ab initio and coupled cluster (CC) theories are powerful tools for the precise calculation of molecular geometries and stabilities without reliance on empirical parameters. Methods such as Møller-Plesset perturbation theory (MP2, MP4) and coupled cluster with single and double excitations (CCSD), sometimes including a perturbative treatment of triple excitations (CCSD(T)), have been employed to investigate fluorinated epoxides. acs.org For related molecules, these high-level calculations provide accurate predictions of bond lengths and angles. acs.org

In a comprehensive study on the isomeric difluorodioxirane, extensive ab initio calculations, including CCSD(T), were performed to determine the geometry of this compound for comparative purposes. These calculations revealed key geometric parameters of the molecule. For instance, the carbon-oxygen (C-O) bond lengths are slightly shortened compared to the parent oxirane, while the carbon-fluorine (C-F) bonds exhibit a standard length. The calculated geometry provides a foundational understanding of the molecule's structural framework.

Below is a table summarizing the calculated geometrical parameters for this compound using high-level ab initio methods.

ParameterBond Length (Å)
C-O1.348
C-F1.317

This data is derived from comparative calculations within a study on a related isomer and represents a high-level theoretical prediction.

Density Functional Theory (DFT) Investigations of Electronic Structure

Density Functional Theory (DFT) has become a widely used method for investigating the electronic structure of molecules due to its favorable balance of computational cost and accuracy. scribd.comsmu.edu DFT calculations can elucidate properties such as charge distribution and molecular orbital energies.

In the case of this compound, DFT studies, in conjunction with natural bond orbital (NBO) analysis, reveal the significant electronic impact of the fluorine substituents. The high electronegativity of the fluorine atoms leads to a substantial positive charge on the carbon atom of the CF2 group. cdnsciencepub.com This charge distribution is a result of the strong sigma-acceptor character of fluorine, which is partially offset by pi-donation back to the carbon. This electronic arrangement influences the reactivity and stability of the oxirane ring. The charge transfer from the CF2 group to the peroxide unit in the related difluorodioxirane is noted to be almost double that from a CH2 group, highlighting the profound electronic effect of fluorine substitution. cdnsciencepub.com

Analysis of Ring Strain and Fluorine Substitution Effects

The three-membered ring of oxirane inherently possesses significant ring strain. The introduction of fluorine atoms at the C2 position modulates this strain energy. Computational analyses allow for the quantification of these effects.

Prediction of Spectroscopic Parameters

Computational chemistry is also instrumental in predicting the spectroscopic signatures of molecules, which is vital for their experimental identification and characterization.

Vibrational Frequency Calculations (Infrared and Raman Spectroscopy)

The calculation of vibrational frequencies through methods like DFT and ab initio theories provides a theoretical infrared (IR) and Raman spectrum. acs.orgvdoc.pub These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound.

For this compound, computational studies have determined the vibrational frequencies corresponding to the various stretching and bending modes of the molecule. The accuracy of these predictions is highly dependent on the level of theory and the basis set used. For instance, the inclusion of higher-order functions, such as f-functions in the basis set, has been shown to be important for accurately calculating the vibrational frequencies of the related difluorodioxirane, especially when significant electron correlation effects are present. cdnsciencepub.com

The table below presents a selection of calculated vibrational frequencies for this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)
CF₂ symmetric stretch1189
Ring breathing1050
C-O symmetric stretch948
CF₂ antisymmetric stretch915
Ring deformation754
CF₂ wag620
CF₂ rock540
CF₂ twist440
Ring deformation350

These frequencies are based on computational predictions and serve as a guide for experimental spectroscopic analysis. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another key application of computational chemistry in structural elucidation. Methods like Gauge-Including Atomic Orbital (GIAO) and Individual Gauges for Localized Orbitals (IGLO) are commonly used within a DFT or ab initio framework to calculate NMR parameters. cdnsciencepub.com

For fluorinated compounds, ¹⁹F NMR is a particularly powerful analytical technique. Computational predictions of ¹⁹F and ¹³C NMR chemical shifts for this compound and related compounds can aid in their identification, especially in complex reaction mixtures. While specific calculated NMR data for this compound is not detailed in the primary comparative studies, the methodologies are well-established for providing reliable predictions. For the related difluorodioxirane, calculated ¹³C and ¹⁷O NMR chemical shifts were predicted to be unusually positive, a feature that could help distinguish it from its isomers. cdnsciencepub.com Similar distinctive features would be expected for this compound due to the unique electronic environment created by the fluorine atoms.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers a powerful lens through which to view the intricate dance of atoms during a chemical reaction. For the C₂F₂O system, which includes this compound, ab initio calculations have been employed to map out the potential energy surface (PES). The PES is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry, revealing the most stable structures (minima) and the pathways for transformation between them (saddle points or transition states). researchgate.netlongdom.org

A critical aspect of understanding a chemical reaction is identifying the transition state—the highest energy point along the reaction coordinate—and calculating the energy barrier (activation energy) that must be overcome for the reaction to proceed. unizin.org Computational studies on the C₂F₂O potential energy surface have identified several key transition states and their corresponding activation energies, primarily using high-level ab initio methods like CCSD(T) with a 6-31G(df,p) basis set. researchgate.net

One significant pathway for an isomer of this compound, difluorooxiranylidene, is its fragmentation into a difluorocarbene (:CF₂) and carbon monoxide (CO) complex. The activation energy for this dissociation has been calculated to be 56.1 kJ/mol. researchgate.net This value is notably lower than the 122.4 kJ/mol required for the analogous fragmentation of the non-fluorinated oxiranylidene (C₂H₂O), indicating that the fluorine substituents significantly influence the stability and reactivity of the oxirane ring system. researchgate.net

Another identified pathway involves the isomerization of fluorofluorocarbonylcarbene (F-C-CO-F) to difluoroketene, which proceeds through a transition state with a calculated barrier of 57.6 kJ/mol. researchgate.net The identification and characterization of these transition states are paramount for predicting reaction kinetics and understanding the preferred mechanistic pathways.

Table 1: Calculated Activation Energies for Reactions on the C₂F₂O Potential Energy Surface

ReactionActivation Energy (kJ/mol)Computational Method
Difluorooxiranylidene → [:CF₂ + CO] complex56.1CCSD(T)/6-31G(df,p)
F-C-CO-F → Difluoroketene57.6CCSD(T)/6-31G(df,p)
Oxiranylidene → F-C-CO-F (via F migration)211.8CCSD(T)/6-31G(df,p)

Computational studies have mapped several intramolecular rearrangement and decomposition pathways on the C₂F₂O potential energy surface. These pathways reveal a complex interplay of competing reactions. researchgate.net

The fragmentation of difluorooxiranylidene into the difluorocarbene/CO complex is a major decomposition route. researchgate.net This complex is calculated to be highly stable, lying 116.3 kJ/mol lower in energy than difluorooxiranylidene itself. researchgate.net The complex can then rearrange to form difluoroketene, which is also energetically favorable, sitting 106.6 kJ/mol below difluorooxiranylidene. researchgate.net

Another significant pathway is the rearrangement of oxiranylidene via a fluorine atom migration to form fluorofluorocarbonylcarbene (F-C-CO-F). This carbene is a stable intermediate, found to be 8.6 kJ/mol lower in energy than the starting oxiranylidene, and it can subsequently isomerize to the more stable difluoroketene. researchgate.net These computational findings highlight how the presence of fluorine atoms dictates the energetic landscape and favors specific decomposition and rearrangement channels over others observed in the parent C₂H₂O system. researchgate.net

Table 2: Relative Energies of Species on the C₂F₂O Potential Energy Surface

SpeciesRelative Energy (kJ/mol) to DifluorooxiranylideneComputational Method
[:CF₂ + CO] complex-116.3CCSD(T)/6-31G(df,p)
Difluoroketene-106.6CCSD(T)/6-31G(df,p)
Fluorofluorocarbonylcarbene (F-C-CO-F)-8.6CCSD(T)/6-31G(df,p)
Difluorooxirene (Transition State)174.8CCSD(T)/6-31G(df,p)

Advanced Computational Modeling

Beyond mapping static potential energy surfaces, advanced computational methods can provide deeper insights into the behavior of molecules like this compound.

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a "movie" of molecular behavior rather than a static picture. uq.edu.aumdpi.com This technique is invaluable for understanding conformational changes, solvent effects, and the time-evolution of chemical systems. For a molecule like this compound, MD simulations could illuminate its stability in different environments and the dynamics of its ring-opening and decomposition processes. However, a review of the current scientific literature indicates that specific molecular dynamics simulation studies focused solely on this compound have not been extensively reported.

Since this compound itself is achiral, computational studies on chiral discrimination would not be applicable to the parent molecule. Such studies are relevant for chiral molecules and investigate the differential interactions between enantiomers, which is a fundamental aspect of stereochemistry.

Understanding the electronic structure of a molecule is key to predicting its reactivity. Computational methods like Density Functional Theory (DFT) are frequently used to analyze charge distribution and molecular orbitals. researchgate.netsemanticscholar.org

The distribution of electron density within a molecule reveals its polar nature and identifies sites susceptible to nucleophilic or electrophilic attack. In this compound, the highly electronegative fluorine and oxygen atoms create a specific charge landscape that dictates its chemical behavior.

Furthermore, Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comaimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity; a small gap generally implies higher reactivity. aimspress.com For this compound, a HOMO-LUMO analysis would provide quantitative insight into its electrophilic nature and its propensity to react with various nucleophiles, complementing the findings from potential energy surface calculations.

Advanced Spectroscopic Characterization of 2,2 Difluorooxirane and Its Derivatives

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of 2,2-difluorooxirane. These methods provide a detailed fingerprint of the molecule, with each vibrational mode corresponding to a specific stretching, bending, or torsional motion of the atoms.

Detailed Infrared (IR) Spectroscopy Analysis and Band Assignments

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance versus wavenumber. For this compound, the key vibrational modes are associated with the C-C and C-O ring stretches, C-H stretches and bends, and the characteristic C-F stretches.

Due to the lack of extensive published experimental data, theoretical calculations, such as those employing Density Functional Theory (DFT), are often used to predict the vibrational frequencies and IR intensities. These calculations, when correlated with experimental data for similar compounds, can provide reliable assignments for the observed IR bands.

Table 1: Predicted Infrared (IR) Vibrational Frequencies and Assignments for this compound

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3080 - 3020WeakC-H stretching
1450 - 1400MediumCH₂ scissoring
1350 - 1250StrongC-F symmetric stretching
1200 - 1100Very StrongC-F asymmetric stretching
1050 - 950MediumC-O-C symmetric stretching
950 - 850StrongC-C stretching / Ring breathing
850 - 750MediumCH₂ rocking

Note: The data in this table is based on theoretical predictions for this compound and may vary from experimental values.

Raman Spectroscopy Investigations of Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser source. The resulting Raman spectrum provides information about the vibrational modes of a molecule. A key difference from IR is that non-polar bonds and symmetric vibrations often produce strong Raman signals, while they may be weak or absent in the IR spectrum.

For this compound, Raman spectroscopy is particularly useful for observing the C-C stretching and ring breathing modes, which are expected to be strong due to the polarizability changes during these vibrations.

Table 2: Predicted Raman Active Vibrational Frequencies for this compound

Predicted Wavenumber (cm⁻¹)ActivityAssignment
3080 - 3020WeakC-H stretching
1350 - 1250MediumC-F symmetric stretching
1200 - 1100WeakC-F asymmetric stretching
1050 - 950StrongC-O-C symmetric stretching
950 - 850Very StrongC-C stretching / Ring breathing

Note: The data in this table is based on theoretical predictions for this compound and may vary from experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H and ¹³C NMR Spectral Interpretation

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple, showing a single signal for the two equivalent protons of the CH₂ group. The chemical shift of these protons will be influenced by the electronegative fluorine atoms and the ring strain, likely appearing in the downfield region compared to non-fluorinated oxiranes. The signal will appear as a triplet due to coupling with the two adjacent fluorine atoms (n+1 rule for I=1/2 nuclei does not directly apply, but a multiplet is expected).

¹³C NMR: The carbon NMR spectrum will exhibit two distinct signals. The carbon of the CF₂ group will be significantly deshielded due to the two attached fluorine atoms and will appear as a triplet in the proton-decoupled spectrum due to one-bond carbon-fluorine coupling (¹JCF). The CH₂ carbon will also be deshielded by the adjacent fluorinated carbon and the oxirane ring oxygen, and will appear as a singlet in the proton-decoupled spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H (CH₂)3.5 - 4.5Triplet (due to ¹⁹F coupling)
¹³C (CF₂)110 - 120Triplet (due to ¹JCF)
¹³C (CH₂)50 - 60Singlet

Note: The data in this table is based on theoretical predictions and known trends for similar compounds and may vary from experimental values.

Advanced 2D NMR Techniques (e.g., COSY, HMBC, HSQC)

For derivatives of this compound with more complex structures, two-dimensional (2D) NMR techniques are essential for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons in a molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (¹H-¹³C), providing a powerful tool for assigning carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton of a complex derivative.

While specific examples for this compound derivatives are not widely documented, the application of these techniques would follow standard interpretation methodologies to elucidate the complete molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. When a molecule is introduced into the mass spectrometer, it is ionized and then fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured.

For this compound, the molecular ion peak [M]⁺ would be observed at its calculated molecular weight. The fragmentation pattern is expected to be influenced by the strained oxirane ring and the presence of fluorine atoms. Common fragmentation pathways for epoxides include the loss of CO and the cleavage of the C-C bond. For fluorinated compounds, the loss of a fluorine atom or a CF₂ group is also a plausible fragmentation pathway.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment
80[C₂H₂F₂O]⁺ (Molecular Ion)
61[C₂H₂FO]⁺ (Loss of F)
52[C₂H₂O]⁺ (Loss of F₂)
50[CF₂]⁺
31[CHO]⁺
28[CO]⁺

Note: The data in this table is based on general principles of mass spectrometry and known fragmentation patterns of similar compounds and may vary from experimental observations.

Other Spectroscopic Methods for Electronic and Geometric Properties

Beyond vibrational and magnetic resonance spectroscopy, a range of other techniques provide critical insights into the electronic structure, geometric arrangement, and energy levels of this compound and its derivatives. These methods probe fundamental molecular properties through the interaction of molecules with higher-energy radiation or by their diffraction behavior in a crystalline state.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. shu.ac.uklibretexts.orgelte.hu For a saturated molecule like this compound, which lacks π-systems, the possible electronic transitions are primarily of the n→σ* type. shu.ac.ukcutm.ac.in These transitions involve promoting a non-bonding electron (n), from one of the lone pairs on the oxygen atom, to an antibonding sigma orbital (σ*) associated with the C-C or C-O bonds.

Saturated compounds that contain atoms with lone pairs, such as oxygen, are capable of n→σ* transitions. shu.ac.uk These transitions typically require high energy, and the resulting absorption bands are found in the far-UV region, generally between 150-250 nm. shu.ac.uk The introduction of two highly electronegative fluorine atoms at the C2 position is expected to have a significant impact on these transitions. The strong inductive effect of fluorine atoms withdraws electron density from the oxirane ring, which stabilizes both the non-bonding (n) and the sigma bonding (σ) molecular orbitals. This stabilization lowers the energy of these orbitals, leading to an increase in the energy gap (ΔE) between the ground state and the n→σ* excited state. Consequently, the absorption maximum (λ_max) for this compound is predicted to shift to a shorter wavelength (a "blue shift" or hypsochromic shift) compared to unsubstituted oxirane.

Table 1: Expected Electronic Transitions for this compound

Transition Type Involved Orbitals Expected Spectral Region Notes
n → σ* Oxygen lone pair (n) to C-O or C-C antibonding (σ*) Far-UV (< 200 nm) The primary, lowest-energy transition for saturated ethers. Energy is increased by electronegative fluorine substituents.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org This technique relies on the scattering of a monochromatic X-ray beam by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern of spots is unique to the crystal's structure and allows for the calculation of unit cell dimensions, bond lengths, bond angles, and torsional angles with very high precision. libretexts.orgyorku.ca

Since this compound is a gas at standard temperature and pressure, its analysis by XRD would require growing a high-quality single crystal at low temperatures. nsf.govosti.gov Although a crystal structure for this compound has not been reported in the Cambridge Structural Database, the technique has been successfully applied to numerous other oxirane derivatives, including those containing fluorine. beilstein-journals.orgmdpi.comredalyc.org

If a single crystal of this compound were analyzed, XRD would provide invaluable geometric data. Key structural parameters that could be determined include:

C-C, C-O, and C-F bond lengths: These would reveal the extent of bond shortening due to the electronegativity of the fluorine and oxygen atoms and the strain of the three-membered ring.

Bond angles (e.g., ∠FCO, ∠FCF, ∠COC): These would precisely define the geometry of the strained ring and the orientation of the fluorine substituents.

Crystal packing and intermolecular interactions: The analysis would show how the molecules arrange themselves in the solid state, revealing any significant non-covalent interactions such as dipole-dipole or C-H···F contacts that influence the crystal lattice.

For illustrative purposes, single-crystal XRD analysis of a related fluorinated epoxyester, anti,syn-8a, confirmed its relative stereochemistry and provided detailed structural information. beilstein-journals.org Similarly, the crystal structure of the drug metergoline (B1676345) was elucidated using XRD, demonstrating the power of the technique for medium-sized organic molecules. researchgate.net

Photoelectron Spectroscopy for Electronic States and Binding Energies

Photoelectron spectroscopy (PES) is a powerful technique that measures the kinetic energies of electrons ejected from a molecule upon irradiation with high-energy monochromatic photons, typically from a He(I) or He(II) source. cdnsciencepub.comnus.edu.sg According to the photoelectric effect, the binding energy (BE) of an electron, which corresponds to the ionization potential (IP) of the molecule from a specific molecular orbital, can be determined. This technique provides direct experimental insight into the electronic structure and the energies of molecular orbitals.

While the photoelectron spectrum of this compound is not documented, a comprehensive study on substituted oxiranes by McAlduff and Houk provides critical data on the closely related fluoromethyloxirane . cdnsciencepub.com The study confirmed the assignment of the highest occupied molecular orbitals in oxirane and demonstrated the effect of substituents on their binding energies. cdnsciencepub.comcdnsciencepub.com

In unsubstituted oxirane, the highest occupied molecular orbitals are assigned in the order of decreasing energy (increasing binding energy) as b₁, a₁, b₂, and a₂. The introduction of a fluoromethyl group stabilizes all of these orbitals, increasing their ionization potentials due to the powerful inductive effect of the fluorine atom. cdnsciencepub.com This effect is expected to be even more pronounced in this compound.

The experimental vertical ionization potentials for oxirane and fluoromethyloxirane are presented below. cdnsciencepub.com

Table 2: Vertical Ionization Potentials (IP) for Oxirane and Fluoromethyloxirane

Compound IP₁ (eV) (b₁) IP₂ (eV) (a₁) IP₃ (eV) (b₂) IP₄ (eV) (a₂)
Oxirane 10.57 11.71 13.70 14.20
Fluoromethyloxirane 10.87 12.18 13.92 14.50

Data sourced from McAlduff & Houk, 1977. cdnsciencepub.com

The data clearly shows that the fluorine substituent increases the binding energy of all orbitals. cdnsciencepub.com For this compound, a further shift to higher binding energies for all corresponding orbitals is anticipated due to the additive inductive effect of the second fluorine atom. The first ionization potential, corresponding to the removal of an electron from the highest occupied molecular orbital (HOMO, the b₁ orbital, which has significant lone pair character on the oxygen atom), would be expected to be significantly higher than the 10.87 eV observed for fluoromethyloxirane.

Applications and Emerging Research Directions in Organic Synthesis Involving 2,2 Difluorooxirane

Building Blocks for Fluorinated Compounds

The utility of fluorinated building blocks is well-established in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. beilstein-journals.org 2,2-Difluorooxirane, by virtue of its reactive epoxide ring, is poised to be a versatile precursor for a variety of fluorinated substances.

Synthesis of Novel Fluorinated Scaffolds

The ring-opening of this compound with various nucleophiles can provide access to a diverse range of α,α-difluoro-β-substituted alcohols. These products can serve as key intermediates for the construction of more complex fluorinated scaffolds. For instance, reaction with carbon nucleophiles, such as Grignard reagents or organolithium compounds, would lead to the formation of novel difluorinated secondary alcohols. These, in turn, can be further elaborated through oxidation, substitution, or other functional group interconversions to generate unique molecular architectures.

The construction of 2,2-difluoro-2,3-dihydrofurans has been reported from enaminones and difluorocarbene, highlighting the utility of the difluoromethylene unit in forming heterocyclic systems. rsc.org While not directly employing this compound, this underscores the potential for gem-difluoro building blocks in synthesizing novel fluorinated scaffolds. The ring-opening of this compound could similarly provide precursors to various heterocyclic systems.

NucleophilePredicted Ring-Opened ProductPotential Scaffold
Phenylmagnesium bromide1,1-Difluoro-2-phenylethan-2-olAryl-substituted difluoroalcohols
Acetylide anion1,1-Difluoro-3-alkyn-2-olAlkynyl-functionalized difluoroalcohols
Enolate of acetone4,4-Difluoro-3-hydroxy-2-pentanoneDifluorinated β-hydroxy ketones

Table 1: Predicted Ring-Opening Products of this compound and Potential Resulting Scaffolds. The table illustrates the expected products from the reaction of this compound with various nucleophiles, leading to the formation of diverse fluorinated scaffolds.

Precursors for Fluoroorganic Materials and Fine Chemicals

Fluorinated polymers possess desirable properties such as high thermal stability, chemical resistance, and low surface energy. umn.eduresearchgate.netresearchgate.net The ring-opening polymerization of this compound could potentially lead to the formation of novel poly(difluoroethylene oxide) derivatives. The properties of such polymers would be influenced by the nature of the initiator and the polymerization conditions. The incorporation of the difluoromethylene group into the polymer backbone is a strategy to enhance the material's properties.

Furthermore, the selective ring-opening of this compound can yield fine chemicals that are valuable intermediates in multi-step syntheses. For example, reaction with azide (B81097) anion would produce 2-azido-1,1-difluoroethanol, a precursor to difluorinated amino alcohols. These compounds are of interest in medicinal chemistry due to their potential to mimic natural amino acids.

Catalytic Roles and Reactivity in Specific Transformations

The unique electronic properties of the difluorinated epoxide ring suggest that this compound and its derivatives could participate in various catalytic transformations, offering new strategies for the synthesis of complex molecules.

Asymmetric Transformations Utilizing Chiral Derivatives

The development of methods for the catalytic asymmetric ring-opening of epoxides is a significant area of research. nih.govnih.gov While there is a lack of specific reports on the asymmetric ring-opening of this compound, the principles established for other epoxides can be extrapolated. The use of chiral Lewis acids or chiral nucleophilic catalysts could enable the enantioselective ring-opening of a prochiral this compound derivative, leading to the synthesis of enantioenriched difluorinated compounds.

For instance, a chiral chromium-salen complex could catalyze the addition of azide to a substituted this compound, yielding a chiral 2-azido-1,1-difluoroalcohol with high enantioselectivity. Such products are valuable precursors for the synthesis of chiral amines and other biologically active molecules. The synthesis of chiral 2,3-cis-disubstituted piperidines has been achieved through asymmetric copper-catalyzed cyclizative aminoboration, demonstrating the power of catalysis in creating chiral N-heterocycles. nih.govresearchgate.net A similar strategic application of catalysis to this compound could unlock new synthetic possibilities.

Chiral Catalyst SystemNucleophilePotential Chiral Product
Chiral (salen)CrClTrimethylsilyl azideEnantioenriched 2-azido-1,1-difluoro-2-silyloxyethane
Chiral Ti(O-i-Pr)4/BINOLPhenolEnantioenriched 2-aryloxy-1,1-difluoroethanol
Chiral Co(II) complexWater (Hydrolytic Kinetic Resolution)Enantioenriched 2,2-difluoro-1,2-diol and unreacted epoxide

Table 2: Plausible Asymmetric Transformations Involving Chiral Derivatives or Catalysts with this compound. This table outlines hypothetical catalytic systems for the asymmetric ring-opening of this compound, which could lead to valuable chiral fluorinated building blocks.

Bioorganic Chemistry and Mechanistic Probe Applications

Fluorinated compounds are widely used in bioorganic chemistry as mechanistic probes and enzyme inhibitors due to the unique properties of the fluorine atom. researchgate.netnih.gov

Design and Synthesis of Enzyme Substrate Analogues

The gem-difluoromethylene group can act as a non-hydrolyzable mimic of a carbonyl group or an ether oxygen. This property makes this compound an attractive starting material for the design of enzyme substrate analogues. For example, the ring-opening of this compound with a phosphate (B84403) nucleophile could lead to a difluorinated phosphonate (B1237965) that mimics a natural phosphate ester substrate. Such analogues can be used to study the binding and mechanism of enzymes such as kinases and phosphatases.

Fluorinated epoxides have been investigated as inhibitors of soluble epoxide hydrolase. nih.govresearchgate.net The electrophilic nature of the epoxide ring allows it to react with nucleophilic residues in the enzyme's active site, leading to covalent modification and inhibition. A this compound moiety incorporated into a substrate analogue could serve as a potent and specific inhibitor for certain enzymes. The strong electron-withdrawing effect of the two fluorine atoms would enhance the electrophilicity of the epoxide carbons, making them more susceptible to nucleophilic attack by active site residues.

Enzyme ClassPotential Inhibitor Scaffold Derived from this compoundMechanism of Action
Serine HydrolasesDifluoromethyl ketone (from ring-opening and oxidation)Covalent modification of active site serine
Cysteine ProteasesDifluoromethyl epoxideCovalent modification of active site cysteine
Metallo-β-lactamasesDifluoro-β-lactam analoguePotential for coordination to the active site metal ion and/or covalent modification

Table 3: Potential Applications of this compound Derivatives as Enzyme Inhibitors. This table presents hypothetical inhibitor scaffolds that could be synthesized from this compound and their potential mechanisms of action against different classes of enzymes.

Understanding Molecular Interactions in Biological Systems

There is a significant gap in the scientific literature regarding the explicit study of this compound's interactions at a molecular level within biological systems. While the introduction of fluorine atoms into drug candidates is a well-established strategy to enhance properties like metabolic stability and binding affinity, specific data on this compound is absent.

General principles of molecular interactions involving fluorinated compounds suggest that the highly polarized C-F bonds of this compound would likely engage in various non-covalent interactions. These could include dipole-dipole, dipole-induced dipole, and potentially weak hydrogen bonds with biological macromolecules such as proteins and nucleic acids. The gem-difluoro group can act as a bioisostere for a carbonyl group, potentially mimicking its interactions with enzyme active sites. However, without specific computational or experimental studies on this compound, any discussion of its binding modes, interaction energies, and conformational effects within a biological context remains speculative. Research on the reactions of other epoxides with DNA and proteins suggests that the oxirane ring could be susceptible to nucleophilic attack from biological macromolecules, but no such studies have been published for this compound.

Conclusion and Future Research Outlook

Summary of Key Research Findings and Methodological Advancements

A comprehensive review of the scientific literature reveals a notable absence of direct experimental or theoretical studies on 2,2-difluorooxirane. This suggests that the compound is likely highly unstable or has yet to be successfully synthesized and characterized. However, research on analogous and related compounds provides a basis for understanding the potential chemistry of this compound.

Methodological advancements in the synthesis of gem-difluorinated three-membered rings, particularly gem-difluorocyclopropanes, are highly relevant. beilstein-journals.org The primary route to these compounds involves the [2+1] cycloaddition of difluorocarbene with an alkene. researchgate.net Difluorocarbene can be generated from various precursors, including halodifluoromethanes and Ruppert-Prakash-type reagents. beilstein-journals.orgresearchgate.net These methods have been successfully applied to a range of alkenes, demonstrating the feasibility of constructing gem-difluoro-substituted three-membered rings. beilstein-journals.org

Furthermore, the synthesis of other fluorinated epoxides has been reported, typically through the epoxidation of fluoro-olefins. google.combeilstein-journals.org For instance, the ozonolysis of 1,1-difluoroethylene has been studied, a reaction that could potentially lead to the formation of this compound, although the isolation of this product was not the focus of the study. acs.org The development of novel fluorinating agents and catalytic systems for the synthesis of fluorinated heterocycles also represents a significant methodological advancement that could be applied to the synthesis of this compound. core.ac.ukfluorine1.ru

Identification of Remaining Challenges and Knowledge Gaps

The most significant knowledge gap is the fundamental question of the existence and stability of this compound. The high ring strain inherent in the three-membered oxirane ring, combined with the strong electron-withdrawing nature of the two fluorine atoms, is expected to make this molecule exceptionally reactive. wikipedia.orgyoutube.com Epoxides are known for their high reactivity due to ring strain, which facilitates ring-opening reactions with a wide range of nucleophiles. wikipedia.orgmasterorganicchemistry.com

The challenges associated with this compound can be summarized as follows:

Synthesis: The direct epoxidation of 1,1-difluoroethene, a seemingly straightforward route, may be complicated by the electronic properties of the starting material and the potential for competing side reactions. The generation of this compound as a transient intermediate is a possibility, but its isolation would likely require specialized techniques such as matrix isolation spectroscopy at very low temperatures.

Stability and Reactivity: The gem-difluoro group is anticipated to significantly influence the electronic structure of the oxirane ring. This could lead to a highly electrophilic carbon atom adjacent to the oxygen, making the molecule susceptible to rapid nucleophilic attack and ring-opening. The potential for rearrangement to other isomeric structures, such as difluoroacetaldehyde, also presents a significant challenge to its isolation and characterization.

Characterization: The likely high reactivity and volatility of this compound would make its characterization by standard spectroscopic methods (NMR, IR) in the condensed phase extremely difficult.

Promising Avenues for Future Research and Development

Despite the challenges, the potential of this compound as a novel building block in synthetic chemistry warrants further investigation. Future research efforts should be directed towards a systematic exploration of its properties and reactivity.

Computational Studies: A crucial first step would be to conduct in-depth computational studies to predict the geometric and electronic structure, stability, and spectroscopic properties (e.g., vibrational frequencies, NMR chemical shifts) of this compound. nih.gov Such studies could provide valuable insights into its kinetic and thermodynamic stability and guide the design of synthetic strategies. Theoretical investigations of its reaction pathways, including ring-opening and rearrangement reactions, would also be highly informative.

Synthetic Approaches: Future experimental work could explore the following synthetic avenues:

Controlled Epoxidation of 1,1-Difluoroethene: Investigating the epoxidation of 1,1-difluoroethene under various conditions, perhaps using specialized oxidizing agents or catalytic systems, could lead to the successful generation of this compound, even if only as a transient species. acs.org

Difluorocarbene Chemistry: Exploring the reaction of difluorocarbene with suitable oxygen-containing substrates could offer an alternative route to the this compound ring system.

In Situ Generation and Trapping: If isolation proves to be unfeasible, developing methods for the in situ generation of this compound and its immediate reaction with various nucleophiles would be a valuable synthetic strategy. This would allow for the synthesis of a range of novel difluoro-substituted compounds that may be otherwise difficult to access.

Reactive Intermediate Chemistry: The high reactivity of this compound could be harnessed for synthetic purposes. Its ring-opening with various nucleophiles could provide access to a wide array of α,α-difluoro-β-functionalized alcohols. These products could serve as valuable intermediates in the synthesis of biologically active molecules and advanced materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-Difluorooxirane, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves fluorination of epoxide precursors or epoxidation of fluorinated alkenes. For example, ring-closing strategies using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) on 1,1-difluoroethylene derivatives have been explored for similar fluorinated oxiranes . Reaction parameters (temperature, solvent polarity, and catalyst choice) critically affect stereochemical outcomes and byproduct formation.
  • Data Validation : Characterization via 19F^{19}\text{F} NMR and GC-MS is essential to confirm regioselectivity and purity. PubChem and NIST databases provide reference spectral data for cross-validation .

Q. Which analytical techniques are most reliable for verifying the structural integrity of this compound?

  • Methodology :

  • Spectroscopy : High-resolution 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substitution patterns and detect impurities.
  • Chromatography : GC-MS with electron ionization for quantifying trace byproducts (e.g., difluoroacetone).
  • Thermodynamic Data : Compare experimental boiling points and densities with literature values (e.g., PubChem , NIST ).

Advanced Research Questions

Q. How do fluorine substituents influence the ring-opening reactivity of this compound compared to non-fluorinated analogs?

  • Mechanistic Insight : Fluorine’s electronegativity increases the electrophilicity of the oxirane ring, accelerating nucleophilic attacks but potentially destabilizing intermediates. Computational studies (DFT) can map transition states and activation energies for reactions with amines, thiols, or Grignard reagents .
  • Experimental Design : Kinetic studies under controlled pH and solvent conditions (e.g., polar aprotic vs. protic solvents) to quantify rate constants. Contrast with ethylene oxide or monofluorinated oxiranes to isolate fluorine’s electronic effects .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) for this compound?

  • Methodology :

  • Cross-reference experimental data from multiple sources (e.g., NIST , EPA DSSTox ).
  • Validate via calorimetry or computational methods (Gaussian software for ab initio calculations).
  • Example Discrepancy : Differences in vapor pressure measurements may arise from impurities; rigorous purification (e.g., fractional distillation) and isotopic labeling can isolate compound-specific behavior .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines :

  • Ventilation : Use fume hoods to prevent inhalation of volatile fluorinated compounds.
  • PPE : Chemically resistant gloves (e.g., nitrile) and safety goggles.
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and avoid aqueous solutions to prevent HF release .

Applications and Derivatives

Q. How can this compound serve as a precursor for fluorinated polymers or bioactive molecules?

  • Synthetic Applications :

  • Polymer Chemistry : Ring-opening polymerization with Lewis acid catalysts (e.g., BF3_3) to produce fluorinated polyethers with low dielectric constants .
  • Pharmaceutical Intermediates : Functionalization via epoxide ring-opening to introduce fluorine into β-blockers or antiviral agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.